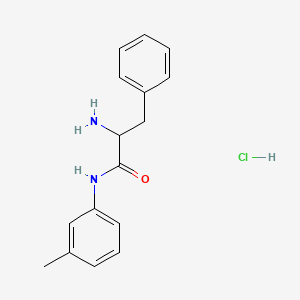

2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride

説明

2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is a substituted phenylpropanamide derivative featuring a 3-methylphenyl group attached to the amide nitrogen and a phenyl group at the β-position of the propanamide backbone. The hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development.

特性

IUPAC Name |

2-amino-N-(3-methylphenyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-12-6-5-9-14(10-12)18-16(19)15(17)11-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVSYSHUPIRBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236262-48-8 | |

| Record name | Benzenepropanamide, α-amino-N-(3-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is an organic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 202.7 g/mol. Its structure includes an amine group, a phenyl group, and a propanamide moiety, which may contribute to its biological activity.

The exact mechanism of action for 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing potential applications in various fields:

- Antiviral Activity : Preliminary studies suggest that derivatives of similar structures may exhibit antiviral properties against SARS-CoV-2 by targeting nonstructural proteins involved in viral replication .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, which could have implications for treating diseases where enzyme activity is dysregulated .

- Cellular Effects : Research indicates that compounds with similar structures can influence cellular processes such as apoptosis and protein aggregation, particularly in models of amyloid diseases .

Case Studies and Research Findings

- Antiviral Screening : A study conducted on cyclobutanone derivatives showed promising results against SARS-CoV-2 variants, suggesting that modifications to the structure of related compounds may enhance antiviral efficacy .

- Enzyme Targeting : Research focused on the Plasmodium proteasome indicated that compounds similar to 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride could serve as potential antimalarial agents by inhibiting proteasome activity across multiple life cycle stages .

- Proteomic Profiling : In a study examining the effects of small molecules on cellular pathways, compounds resembling 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide were shown to engage a broad range of protein targets in HEK293T cells, highlighting their potential utility in drug discovery .

Data Table: Summary of Biological Activities

科学的研究の応用

Chemical and Biological Properties

Chemical Structure and Properties

- Molecular Formula : C16H19ClN2O

- Molecular Weight : 290.79 g/mol

- CAS Number : 1236262-48-8

The compound features an amine group, a phenyl group, and a propanamide moiety, which contribute to its biological activity and potential for diverse applications in research.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of antiviral agents. Preliminary studies indicate that derivatives of similar structures may exhibit antiviral properties against pathogens such as SARS-CoV-2 by targeting nonstructural proteins involved in viral replication.

Enzyme Inhibition

Research has focused on the compound's potential as an enzyme inhibitor. Such inhibition could be relevant in treating diseases characterized by dysregulated enzyme activity. For instance, compounds with similar structures have been investigated for their ability to inhibit proteasome activity in Plasmodium species, suggesting potential antimalarial applications.

Cellular Effects

Studies have indicated that compounds resembling 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide can influence critical cellular processes such as apoptosis and protein aggregation. This is particularly relevant in models of amyloid diseases, where modulation of these pathways could lead to therapeutic advancements.

Antiviral Screening

A significant study investigated cyclobutanone derivatives related to this compound, revealing promising antiviral effects against various SARS-CoV-2 variants. The modifications made to the structure enhanced antiviral efficacy, paving the way for further development of antiviral therapies.

Enzyme Targeting

Research targeting the Plasmodium proteasome has demonstrated that compounds similar to 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide could serve as potential antimalarial agents by effectively inhibiting proteasome activity across multiple life cycle stages of the parasite.

Proteomic Profiling

In a study examining small molecules' effects on cellular pathways, compounds analogous to this hydrochloride were shown to engage a wide range of protein targets in HEK293T cells. This highlights their utility in drug discovery processes and understanding cellular mechanisms.

Data Table: Summary of Biological Activities

| Property | Details |

|---|---|

| IUPAC Name | 2-amino-N-(3-methylphenyl)-3-phenylpropanamide; hydrochloride |

| Description | Organic compound with potential biological activity |

| Biological Activities | Antiviral, enzyme inhibition, cellular modulation |

| Potential Applications | Antiviral drugs, enzyme inhibitors for disease treatment |

| Research Studies | Investigated for SARS-CoV-2 inhibition, antimalarial properties |

化学反応の分析

Chemical Reactivity

The chemical reactivity of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is influenced by its functional groups.

-

Amine Group : The amine group can participate in nucleophilic substitution reactions.

-

Carbonyl Group : The carbonyl group in the amide can undergo hydrolysis or acylation.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved material properties.

Interaction Studies

Interaction studies are vital to understanding how 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride interacts with biological systems. These studies could involve:

-

Analyzing protein binding affinities

-

Examining metabolic pathways

-

Evaluating cellular responses

Such studies help elucidate the therapeutic potential of this compound and guide further development.

Structural Similarity

Several compounds share structural similarities with 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride | 1220034-68-3 | Similar amine structure; different substituents |

| (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide | 712949 | Methyl substitution; potential chiral activity |

| 2-Amino-N-(3-methoxypropyl)benzamide | 30481-59-5 | Benzamide derivative; altered aromatic system |

| 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide | 1236263-49-2 | Ethoxy substitution; varying hydrophobicity |

The uniqueness of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its methyl group enhances lipophilicity, potentially improving bioavailability and receptor interaction compared to derivatives lacking this feature.

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (147)

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (147 ) can activate the ATF6 arm of the UPR, promoting protective remodeling of the ER proteostasis network . 147 -dependent ATF6 activation requires metabolic oxidation to form an electrophile that preferentially reacts with ER proteins . Proteins covalently modified by 147 include protein disulfide isomerases (PDIs), known to regulate ATF6 activation .

類似化合物との比較

Key Observations:

- Substituent Effects: Polarity: The 2-methoxyethyl group in increases polarity, enhancing aqueous solubility compared to hydrophobic groups like 2-methylcyclohexyl . Reactivity: Chlorinated analogs (e.g., 3-chloropropyl in ) may exhibit higher reactivity in nucleophilic substitutions, whereas dimethylamino groups introduce basicity, affecting pH-dependent interactions. Bulkiness: Bulky substituents (e.g., 2-methylcyclohexyl ) can hinder steric access in enzyme-binding pockets, influencing pharmacological activity.

- Synthetic Routes: DMF and DCM are common solvents for carbodiimide-mediated couplings (e.g., DCC/EDC), with yields influenced by reaction temperature and solvent choice . Acetyl chloride in methanol is used for deprotection steps, as seen in the synthesis of morpholinoethyl derivatives .

Notes and Limitations

- Data Gaps : Detailed pharmacokinetic or toxicity data for the target compound is absent in the provided evidence.

- Safety Considerations : Several analogs (e.g., ) carry irritant classifications (H315-H319), emphasizing the need for proper handling.

- Commercial Availability : Some compounds (e.g., ) are discontinued, highlighting supply chain challenges for researchers.

準備方法

Amide Bond Formation via Coupling Reactions

A common and efficient method to prepare 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide derivatives involves the coupling of substituted amines with protected amino acid derivatives using peptide coupling reagents.

-

- (tert-butoxycarbonyl) amino-3-phenylpropanoic acid (Boc-protected amino acid)

- 3-methylphenylamine (substituted amine)

-

- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DIPEA (N,N-diisopropylethylamine) as base

-

- Dimethylformamide (DMF)

Procedure:

The Boc-protected amino acid (e.g., Boc-3-phenylpropanoic acid) is dissolved in DMF, followed by addition of HATU and DIPEA. The 3-methylphenylamine is then added, and the reaction mixture is stirred at room temperature for 24 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.Yield:

Typically around 85-90% for the amide intermediate.Deprotection and salt formation:

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid), and the free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This method is supported by synthetic procedures reported in the literature for related 2-amino-N-substituted-3-phenylpropanamide derivatives, showing good yields and purity.

Nucleophilic Aromatic Substitution for Side-Chain Introduction

An alternative or complementary approach involves nucleophilic aromatic substitution reactions to introduce the 3-methylphenyl moiety or related aromatic substituents onto the propanamide backbone.

Key intermediate:

N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine-

- Reaction of hydroxy-substituted intermediates with 2-fluorotoluene or o-cresol in polar aprotic solvents such as acetone, acetonitrile, or dimethyl sulfoxide (DMSO).

- Use of bases like potassium tert-butoxide, potassium carbonate, or sodium methoxide to generate the nucleophilic phenolate anion.

- Reaction temperatures range from 20 to 80 °C with reaction times of 2 to 24 hours.

Outcome:

High yields (approximately 90%) of the substituted propanamide intermediates are obtained.Further steps:

The benzyl protecting group is removed via debenzylation using alkyl or aryl chloroformates followed by hydrolysis under basic conditions to yield the free amine, which is then converted to the hydrochloride salt.

Reduction and Mannich Reaction for Intermediate Synthesis

The synthesis may begin with the preparation of key intermediates such as 3-benzylmethylamino-1-phenyl-1-propanone hydrochloride via Mannich reaction:

Reactants:

Acetophenone, paraformaldehyde, and N-methylbenzylamineConditions:

Acidic medium (hydrochloric or sulfuric acid) in solvents like C1-C4 alcohols or water mixtures.Subsequent reduction:

The ketone intermediate is reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or diborane in solvents like tetrahydrofuran (THF), methanol, or ethanol at 0-50 °C for 2-24 hours.Purification:

Standard extraction and chromatographic techniques.

This stepwise approach allows for the controlled introduction of functional groups and stereochemistry, which is critical for biological activity.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Mannich reaction | Acetophenone, paraformaldehyde, N-methylbenzylamine | Acidic solvent (HCl or H2SO4), C1-C4 alcohols | N/A | Forms 3-benzylmethylamino-1-phenyl-1-propanone hydrochloride |

| 2 | Reduction | Ketone intermediate | LiAlH4, NaBH4, or diborane; THF, MeOH, EtOH | N/A | Produces amino alcohol intermediate |

| 3 | Nucleophilic aromatic substitution | Amino alcohol intermediate, 2-fluorotoluene or o-cresol | Base (KOtBu, K2CO3), acetone/MeCN/DMSO, 20-80 °C, 2-24 h | ~90 | Introduces 3-methylphenyl ether moiety |

| 4 | Amide coupling | Boc-amino acid, 3-methylphenylamine | HATU, DIPEA, DMF, room temp, 24 h | 85-90 | Forms amide bond with high selectivity |

| 5 | Deprotection and salt formation | Boc-protected amide | Acid (TFA), then HCl | N/A | Yields final hydrochloride salt |

Research Findings and Considerations

The methyl substitution on the phenyl ring enhances lipophilicity, potentially improving bioavailability and receptor interaction compared to unsubstituted analogs.

The use of HATU as a coupling reagent is favored for its efficiency and mild reaction conditions, minimizing racemization and side reactions.

Nucleophilic aromatic substitution requires careful control of temperature and base strength to achieve satisfactory yields without racemization or degradation.

The hydrochloride salt form improves compound stability and solubility, facilitating biological testing and formulation.

Purification by column chromatography is standard to ensure high purity, critical for subsequent biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride, and how can researchers ensure high purity?

- Methodology : The synthesis typically involves multi-step condensation reactions. For example, coupling intermediates like 4-(3-hydroxyphenoxy)benzoic acid with amines using catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) under inert atmospheres (e.g., nitrogen) . Purity (>95%) is achieved through recrystallization or preparative HPLC. Reaction monitoring via TLC or inline spectroscopy ensures intermediate quality .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms connectivity and stereochemistry, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguous structural features .

Q. What solvent systems and reaction conditions maximize yield during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. Temperature control (0°C to room temperature) minimizes side reactions. Catalytic amounts of triethylamine (TEA) or DMAP improve coupling efficiency. Yields are optimized by stepwise addition of reagents, as demonstrated in biphasic reactions .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodology : Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Ki). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity to targets like proteases or kinases. Structural analogs (e.g., pyridine/phenyl substitutions) clarify pharmacophore requirements .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodology : Cross-validate synthesis protocols (e.g., impurity profiling via LC-MS). Compare assay conditions (e.g., cell lines, buffer pH). For receptor binding studies, use standardized radioligands (e.g., ³H-labeled competitors) to minimize variability. Meta-analyses of structure-activity relationships (SAR) identify critical functional groups .

Q. How can derivatization enhance the compound’s pharmacokinetic properties?

- Methodology : Introduce hydrophilic groups (e.g., sulfonyl, hydroxyl) to improve solubility. Fluorine substitutions on the phenyl ring modulate metabolic stability. Prodrug strategies (e.g., esterification of the amide) enhance bioavailability. Computational docking guides rational modifications .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

- Methodology : In vitro: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays or primary neurons for neuroactivity screening. In vivo: Rodent models assess bioavailability and toxicity. Pharmacodynamic markers (e.g., cytokine levels) track efficacy in inflammation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。